molecular formula C11H17N3O4 B2827976 2-[(2-Methylpropan-2-yl)oxycarbonylamino]-3-(1H-pyrazol-4-yl)propanoic acid CAS No. 2243503-32-2

2-[(2-Methylpropan-2-yl)oxycarbonylamino]-3-(1H-pyrazol-4-yl)propanoic acid

Cat. No.: B2827976
CAS No.: 2243503-32-2
M. Wt: 255.274
InChI Key: SUWZGXDLLRDDCP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[(2-Methylpropan-2-yl)oxycarbonylamino]-3-(1H-pyrazol-4-yl)propanoic acid is a complex organic compound with potential applications in various scientific fields. This compound features a pyrazole ring, which is known for its biological activity, and a tert-butoxycarbonyl (Boc) protecting group, commonly used in organic synthesis to protect amine functionalities during reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(2-Methylpropan-2-yl)oxycarbonylamino]-3-(1H-pyrazol-4-yl)propanoic acid typically involves multiple steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone under acidic conditions.

    Introduction of the Boc Group: The tert-butoxycarbonyl group is introduced by reacting the amine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine.

    Coupling Reaction: The pyrazole derivative is then coupled with a suitable carboxylic acid derivative using coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to form the final product.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability.

Chemical Reactions Analysis

Types of Reactions

2-[(2-Methylpropan-2-yl)oxycarbonylamino]-3-(1H-pyrazol-4-yl)propanoic acid can undergo various chemical reactions, including:

    Oxidation: The pyrazole ring can be oxidized under strong oxidizing conditions.

    Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The Boc group can be removed under acidic conditions to reveal the free amine, which can then participate in further substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Trifluoroacetic acid (TFA) for Boc deprotection.

Major Products Formed

    Oxidation: Oxidized pyrazole derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Amine derivatives after Boc deprotection.

Scientific Research Applications

2-[(2-Methylpropan-2-yl)oxycarbonylamino]-3-(1H-pyrazol-4-yl)propanoic acid has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, particularly in enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-[(2-Methylpropan-2-yl)oxycarbonylamino]-3-(1H-pyrazol-4-yl)propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrazole ring can bind to active sites of enzymes, inhibiting their activity, while the Boc-protected amine can be deprotected to reveal a functional group that can interact with other biological molecules. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2-[(2-Methylpropan-2-yl)oxycarbonylamino]-3-(1H-imidazol-4-yl)propanoic acid: Similar structure but with an imidazole ring instead of a pyrazole ring.

    2-[(2-Methylpropan-2-yl)oxycarbonylamino]-3-(1H-triazol-4-yl)propanoic acid: Contains a triazole ring instead of a pyrazole ring.

Uniqueness

The uniqueness of 2-[(2-Methylpropan-2-yl)oxycarbonylamino]-3-(1H-pyrazol-4-yl)propanoic acid lies in its specific combination of the pyrazole ring and the Boc-protected amine, which provides distinct chemical and biological properties compared to its analogs. This makes it a valuable compound for research and development in various scientific fields.

Properties

IUPAC Name

2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-(1H-pyrazol-4-yl)propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17N3O4/c1-11(2,3)18-10(17)14-8(9(15)16)4-7-5-12-13-6-7/h5-6,8H,4H2,1-3H3,(H,12,13)(H,14,17)(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SUWZGXDLLRDDCP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CC1=CNN=C1)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17N3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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